molecular formula C20H18ClF6N3O2 B3035767 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate CAS No. 338415-50-2

2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate

Cat. No. B3035767
CAS RN: 338415-50-2
M. Wt: 481.8 g/mol
InChI Key: AHFNBDJTZJBXFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclocondensation reactions and functional group transformations. Notably, the introduction of the trifluoromethyl group is crucial for its biological properties . For instance, chloro-bis(trifluoromethyl)pyridine derivatives can be synthesized in moderate yields .

Scientific Research Applications

Fluazinam and Chemical Properties

  • Fluazinam as a Fungicide : The title compound is related to fluazinam, a fungicide, which features a dihedral angle between the pyridine and benzene ring planes. This chemical structure contributes to its effectiveness in agriculture (Jeon et al., 2013).

Metabolism in Medical Research

  • Flumatinib Metabolism in CML Patients : The compound is structurally related to flumatinib, an antineoplastic tyrosine kinase inhibitor. Research on flumatinib metabolism provides insights into how similar compounds might be metabolized in humans, including pathways like N-demethylation and hydroxylation (Gong et al., 2010).

Structural Analysis in Material Science

  • Protoporphyrinogen IX Oxidase Inhibitors : Studies on similar trifluoromethyl-substituted compounds reveal their structural characteristics, such as dihedral angles and distances between atoms. These features are crucial in designing molecules for specific material science applications (Li et al., 2005).

Novel Insecticide Design

  • Insecticide Research Based on Serotonergic Ligand : The compound's framework has been used in designing novel insecticides. The serotonergic ligand PAPP, sharing structural similarities, shows potential as a new mode of action for insecticides (Cai et al., 2010).

Antimicrobial Activity

  • Antimicrobial Pyridine Derivatives : Derivatives of the compound have been synthesized and tested for antimicrobial activities, showing modest effectiveness against certain bacteria and fungi. This research opens pathways for new antimicrobial agents (Patel et al., 2011).

Learning and Memory Facilitation

  • Cognitive Enhancement in Mice : Derivatives of this compound have been studied for their effects on learning and memory in mice, suggesting potential applications in treating cognitive disorders (Li Ming-zhu, 2012).

properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O2/c21-16-11-15(20(25,26)27)12-28-17(16)30-6-4-29(5-7-30)8-9-32-18(31)13-2-1-3-14(10-13)19(22,23)24/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFNBDJTZJBXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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